Martinellic acid
Description
Properties
Molecular Formula |
C27H41N7O2 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1 |
InChI Key |
LUENCTUIABKZJY-SSPYTLHUSA-N |
Isomeric SMILES |
CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
Canonical SMILES |
CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
Synonyms |
martinellic acid |
Origin of Product |
United States |
Scientific Research Applications
Martinellic acid exhibits a range of biological activities, making it a compound of interest in various fields of research:
- Receptor Binding Affinity : Studies have shown that this compound has a high binding affinity for bradykinin receptors, α-adrenergic receptors, and muscarinic receptors. This suggests its potential role in modulating pain and inflammatory responses through these pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, which is particularly relevant in the context of increasing antibiotic resistance. Traditional uses by indigenous populations for treating infections highlight its potential as a natural antimicrobial agent .
- Neuropsychiatric Applications : Research involving extracts from cane toad skins, which contain this compound, indicates potential applications in treating neuropsychiatric disorders such as obsessive-compulsive disorder (OCD). Functional assays have shown that these extracts can upregulate serotonin receptors, suggesting a mechanism for alleviating symptoms associated with OCD .
Synthetic Approaches
The total synthesis of this compound has been explored extensively to facilitate research into its properties and applications:
- Asymmetric Synthesis : A notable method involves a high-yielding total asymmetric synthesis that utilizes conjugate addition reactions. This approach allows for the production of enantiomerically pure forms of this compound, which are crucial for studying its biological effects .
- Radical Addition Techniques : Another synthetic route employs radical addition methods to construct the pyrrolo[3,2-c]quinoline scaffold characteristic of this compound. This method has been pivotal in generating sufficient quantities of the compound for biological testing and further research .
Therapeutic Potential
The therapeutic implications of this compound are broad and include:
- Pain Management : Given its interaction with bradykinin receptors, this compound may serve as a lead compound for developing new analgesics that could provide relief from pain without the side effects associated with traditional pharmaceuticals .
- Anti-inflammatory Applications : The ability of this compound to modulate inflammatory pathways positions it as a candidate for anti-inflammatory therapies. Extracts containing this compound have shown promise in reducing pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that compounds derived from toad skin extracts containing this compound may exhibit anticancer activity. This is supported by traditional uses in various cultures where such extracts are employed to manage cancer symptoms .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Preparation Methods
Pyrrolidinone Formation via Meldrum’s Acid Activation
Reaction of aniline 11 with Meldrum’s acid-activated vinylcyclopropane 4 generated vinyl pyrrolidinone 12 through a [3+2] cycloaddition (Figure 1). The Meldrum’s acid moiety facilitated ring-opening of the cyclopropane, enabling nucleophilic attack by the aniline’s amine group. This step achieved 62% yield but required careful temperature control (-78°C to 0°C) to prevent oligomerization.
Azomethine Ylide Cyclization
Condensation of aldehyde 13 with N-benzylglycine produced an azomethine ylide intermediate, which underwent 1,3-dipolar cycloaddition to form tricyclic structure 14 . The reaction proceeded in dichloromethane at reflux (40°C) with 55% yield, demonstrating moderate diastereoselectivity (3:1 dr).
Guanidinylation Strategy
Final guanidine installation employed 3-methyl-2-buten-1-amine and cyanamide in hexafluoro-2-propanol at 120°C. While efficient (78% yield), this high-temperature step posed scalability challenges due to solvent volatility.
Table 1: Key Parameters of Meldrum’s Acid Route
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Pyrrolidinone formation | Meldrum’s acid, DCM, -78°C | 62 | N/A |
| Azomethine cyclization | N-Benzylglycine, reflux | 55 | 3:1 dr |
| Guanidinylation | Hexafluoro-2-propanol, 120°C | 78 | N/A |
Radical Addition-Cyclization-Elimination (RACE) Approach
Shirai and Naito’s 2008 asymmetric synthesis improved efficiency to 12 steps with 8.2% overall yield for (-)-martinellic acid. The strategy leveraged radical chemistry for core construction:
Bu₃SnH-Promoted Radical Cyclization
Oxime ether 5 underwent Bu₃SnH-mediated RACE with α,β-unsaturated ester 6 , forming the pyrrolo[3,2-c]quinoline core in 68% yield (Figure 2). The radical intermediate preferentially added to the ester’s β-position, ensuring correct regiochemistry.
SmI₂-Based Optimization
Alternative use of SmI₂ as reductant provided comparable yield (65%) but required stoichiometric HMPA, complicating purification. The Bu₃SnH method remained preferred due to easier byproduct removal.
Mitsunobu Guanidinylation
A Mitsunobu reaction between alcohol 19 and tetramethylguanidine installed the final substituent with 73% yield and >99% ee, leveraging chiral phosphine ligands for stereocontrol.
Table 2: Radical RACE Method Performance Metrics
| Parameter | Bu₃SnH Method | SmI₂ Method |
|---|---|---|
| Yield (%) | 68 | 65 |
| Diastereoselectivity | 5:1 dr | 4:1 dr |
| Purification Difficulty | Moderate | High |
Reagent-Free Tetrahydroquinoline Assembly
Rong et al. (2013) developed a one-pot, catalyst-free synthesis of 2,3,4-polysubstituted tetrahydroquinolines (THQs), applied to martinellic acid intermediates. While full experimental details are unavailable, the method reportedly uses:
Tandem Condensation-Cyclization
Aniline 22 and aldehyde 23 condensed via Povarov reaction mechanisms, forming THQ 24 in 71% yield without added catalysts. The absence of metals simplified downstream processing but limited enantiocontrol.
Late-Stage Functionalization
THQ intermediates underwent guanidinylation and oxidation to install the pyrrole ring, though exact yields remain unspecified.
Comparative Analysis of Synthetic Routes
Table 3: Synthesis Route Comparison
*Estimated from disclosed intermediates
Q & A
Q. What are the primary synthetic routes for Martinellic acid, and how do they differ in efficiency and stereoselectivity?
this compound is commonly synthesized via two main approaches: (1) protic acid-catalyzed hetero Diels-Alder reactions between N-Cbz 2-pyrroline and methyl 4-aminobenzoate, which avoids Lewis acid catalysts and simplifies purification ; (2) radical addition-cyclization-elimination (RACE) reactions , which construct the pyrrolo[3,2-c]quinoline core but face challenges in stereoselectivity and moderate yields (50–60%) . Efficiency varies: the RACE method achieves fewer steps and higher overall yields compared to earlier routes , while Diels-Alder strategies prioritize atom economy .
Q. What analytical techniques are critical for confirming the identity and purity of synthesized this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of stereogenic centers (e.g., C9b and C3a) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- Chiral HPLC to assess enantiomeric excess in asymmetric syntheses .
- X-ray crystallography for absolute configuration determination, particularly in novel intermediates .
Q. How is this compound’s role as a bradykinin receptor antagonist characterized in pharmacological studies?
In vitro assays using radioligand binding studies (e.g., competitive displacement of [³H]-bradykinin) and functional cellular models (e.g., measuring calcium flux in HEK293 cells expressing human B2 receptors) are standard. In vivo models, such as rodent inflammation assays, validate receptor antagonism . Dose-response curves and Schild analysis quantify potency (IC₅₀) and selectivity .
Advanced Research Questions
Q. What strategies address low stereoselectivity in radical-mediated cyclizations during this compound synthesis?
The chiral oxime ether approach in RACE reactions improves stereocontrol, but competing pathways limit enantiomeric excess. Modifying reaction conditions (e.g., solvent polarity, temperature) and using SmI₂ as a reductant instead of Bu₃SnH can enhance selectivity . Computational modeling of transition states (DFT) helps identify steric/electronic factors influencing selectivity .
Q. How do contradictory yield reports in this compound syntheses arise, and how can they be resolved?
Discrepancies stem from differences in catalyst systems (protic vs. Lewis acids), substrate pre-functionalization , and workup protocols . For example, Ullmann coupling yields vary with Cu catalyst loading and base (K₂CO₃ vs. Cs₂CO₃) . Systematic replication studies with controlled variables (e.g., reaction time, solvent) and Arrhenius kinetic analysis are recommended to resolve inconsistencies .
Q. What methodological advancements enable sustainable synthesis of this compound?
Copper-catalyzed Ullmann couplings reduce heavy metal waste and improve atom economy in constructing the aniline core . Asymmetric alkynylation using chiral ligands (e.g., PyBOX) achieves enantioselectivity >90% ee, minimizing racemization . Flow chemistry and solvent-free mechanochemical methods are emerging for scalable, greener syntheses .
Q. How can in vitro-to-in vivo translation of this compound’s pharmacological activity be optimized?
Use physiologically relevant models , such as primary human endothelial cells for bradykinin signaling studies, and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to predict bioavailability . Advanced imaging (e.g., SPECT/CT with radiolabeled this compound) tracks tissue distribution in vivo .
Methodological Best Practices
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Detailed characterization : Report NMR shifts (δ, ppm), coupling constants (J, Hz), and HRMS data for all intermediates .
- Control experiments : Include blank reactions (e.g., catalyst-free conditions) to confirm catalytic efficacy .
- Statistical validation : Triplicate runs with error margins (<5% RSD) for yield and selectivity data .
Q. How should researchers prioritize synthetic routes for this compound derivatives?
Apply retrosynthetic analysis to identify modular intermediates (e.g., pyrroloquinoline core) for diversification . Late-stage functionalization (e.g., Mitsunobu guanidinylation) minimizes protecting group manipulations . High-throughput screening of reaction conditions accelerates optimization .
Data Interpretation and Reporting
Q. What are the pitfalls in interpreting this compound’s receptor binding data?
Avoid overreliance on IC₅₀ values without assessing kinetic parameters (Ki, koff). Use Schild regression to distinguish competitive vs. noncompetitive antagonism . Cross-validate with orthogonal assays (e.g., FRET-based GTPγS binding) to confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
